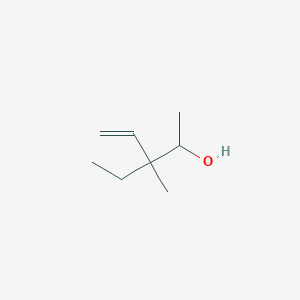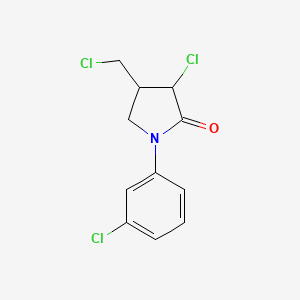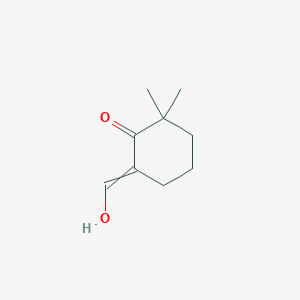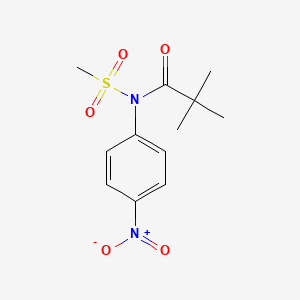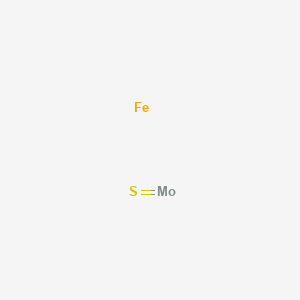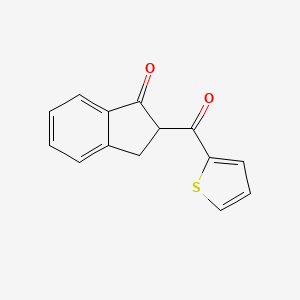
2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one is a compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered rings containing sulfur as a heteroatom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one typically involves the condensation of thiophene derivatives with indanone under specific reaction conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.
Industry: Used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(Thiophen-2-ylcarbonyl)-2,3-dihydro-1h-inden-1-one is unique due to its specific structure, which combines the thiophene ring with an indanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58710-49-9 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-(thiophene-2-carbonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H10O2S/c15-13-10-5-2-1-4-9(10)8-11(13)14(16)12-6-3-7-17-12/h1-7,11H,8H2 |
InChI-Schlüssel |
SKUZSTKYYREXNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
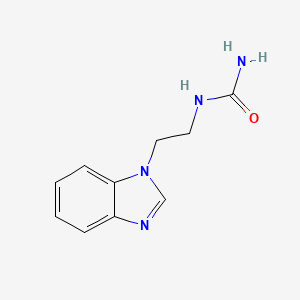


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
